molecular formula C11H16N2O4S B7725113 n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine

n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine

Cat. No.: B7725113
M. Wt: 272.32 g/mol
InChI Key: BDEFHQNXGKXVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, an isopropoxy group, and an acetamidine moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with n-hydroxyacetamidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the acetamidine moiety can interact with nucleophilic sites on proteins or other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • n-Hydroxy-2-(4-methoxybenzenesulfonyl)acetamidine
  • n-Hydroxy-2-(4-ethoxybenzenesulfonyl)acetamidine
  • n-Hydroxy-2-(4-propoxybenzenesulfonyl)acetamidine

Uniqueness

n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine is unique due to its isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N'-hydroxy-2-(4-propan-2-yloxyphenyl)sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)17-9-3-5-10(6-4-9)18(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEFHQNXGKXVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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